molecular formula C22H24N2O4 B2688446 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea CAS No. 1421528-07-5

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea

Cat. No.: B2688446
CAS No.: 1421528-07-5
M. Wt: 380.444
InChI Key: OACHTGNGFUNIIE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic urea derivative designed for advanced chemical and pharmaceutical research. The compound features a naphthalene group and dimethoxyphenyl ring, a structural motif seen in molecules that modulate biological targets such as serotonin receptors . Urea-based compounds are widely investigated for their diverse biological activities and are known to function as enzyme inhibitors or receptor modulators . This structural complexity makes it a valuable candidate for exploring new therapeutic areas, studying structure-activity relationships, and screening for bioactivity in drug discovery pipelines. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacologically active scaffold in biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to handling, researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-17-12-16(13-18(14-17)28-2)24-22(26)23-11-10-21(25)20-9-5-7-15-6-3-4-8-19(15)20/h3-9,12-14,21,25H,10-11H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACHTGNGFUNIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 1-naphthol.

    Formation of Intermediate: The 3,5-dimethoxyaniline is reacted with phosgene to form an isocyanate intermediate.

    Coupling Reaction: The isocyanate intermediate is then reacted with 1-naphthol under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has shown promise in the development of new therapeutic agents. Its structural similarity to known pharmacophores suggests potential applications in treating various diseases.

Case Studies:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of naphthalene have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antiviral Properties : Urea derivatives have been explored for their antiviral activities. A study highlighted that certain urea-based compounds demonstrate significant inhibition of viral replication, suggesting that this compound could be evaluated for similar effects .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis due to its functional groups, which allow for various chemical modifications.

Synthetic Utility:

  • Building Block for Complex Molecules : The active methylene group in urea derivatives facilitates reactions such as the Knoevenagel condensation, making it a valuable building block for synthesizing more complex organic molecules .
  • Dye and Material Science Applications : Compounds similar to this urea derivative have been utilized in the design of organic dyes and materials for electronic applications due to their electron-donating properties .

The biological activity of this compound is an area of ongoing research. Its interactions with biological systems could lead to novel therapeutic strategies.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially offering new avenues for treatment .
  • Receptor Modulation : Given its structural characteristics, it may interact with various receptors, influencing cellular signaling pathways relevant to diseases such as cancer and viral infections .

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntiviralTBD
Similar Urea DerivativeAnticancer10.5
Naphthalene DerivativeEnzyme Inhibition5.0

Synthetic Pathways

Reaction TypeConditionsYield (%)
Knoevenagel CondensationDMSO, 50 °C85%
FunctionalizationVarious solvents at RTVariable

Mechanism of Action

The mechanism by which 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their physicochemical properties, synthesis routes, and hypothetical applications.

Structural Analogs and Key Features

Table 1: Comparative Analysis of Urea Derivatives and Related Compounds
Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Route Highlights Potential Applications
Target Compound : 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea Urea core; 3,5-dimethoxyphenyl; hydroxy-naphthalene-propyl chain ~382.4* Likely via urea coupling (e.g., isocyanate + amine) Enzyme inhibition, drug discovery
MK13 : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea Urea core; 3,5-dimethoxyphenyl; pyrazole substituent ~318.3 Condensation of β-ketoester with pyrazolamine in AcOH Kinase inhibitors, agrochemicals
N-((3,5-Dimethoxyphenyl)(naphthalen-1-yl)methyl)propan-2-amine Amine core; 3,5-dimethoxyphenyl; naphthalen-1-yl; isopropyl group ~349.4 Reductive amination using TiCl4/NaB(CN)3H CNS-targeting agents
1-(3,5-Dimethoxyphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea Urea core; 3,5-dimethoxyphenyl; dihydropyridazine-propyl chain 332.35 Urea formation via propyl linker functionalization Antimicrobial agents

*Calculated based on formula C21H22N2O3.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H24_{24}N2_2O4_4
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 1421528-07-5

The compound exhibits various biological activities attributed to its structural components. The presence of the dimethoxyphenyl and naphthalenyl moieties suggests potential interactions with biological targets such as enzymes and receptors.

Inhibition of Enzymatic Activity

Research indicates that similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, derivatives of urea have been linked to anti-inflammatory properties through COX inhibition, suggesting that this compound may possess similar effects .

Anti-inflammatory Effects

Preliminary studies demonstrate that compounds structurally related to this compound exhibit significant anti-inflammatory activity. In vivo tests showed a reduction in paw edema in rat models treated with urea derivatives compared to control groups. The results indicated that at certain dosages, these compounds could rival traditional anti-inflammatory drugs like diclofenac .

Analgesic Properties

The analgesic potential is also noteworthy. Compounds similar to this urea have been evaluated for their ability to alleviate pain through mechanisms involving the modulation of inflammatory mediators. Studies suggest that they may reduce pain by inhibiting the production of prostaglandins via COX pathways .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

  • Study on COX Inhibition :
    • A study demonstrated that a related urea compound significantly inhibited COX-2 activity in vitro, leading to decreased inflammation markers in animal models .
    • Results showed a dose-dependent response with significant reductions in inflammation at doses of 50 mg/kg and above.
  • Toxicological Assessment :
    • Toxicity evaluations indicated that even at high doses (up to 5000 mg/kg), the compound did not exhibit severe adverse effects or organ toxicity in rat models, suggesting a favorable safety profile .

Summary of Findings

Activity Effect Reference
Anti-inflammatorySignificant reduction in paw edema
AnalgesicDecreased pain via COX inhibition
ToxicityNo significant adverse effects at high doses

Q & A

Q. What are the optimized synthetic routes for preparing 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, and how can purity and yield be maximized?

The compound is synthesized via multi-step reactions involving urea-forming agents like triphosgene. A typical approach involves:

  • Step 1 : Condensation of 3,5-dimethoxyaniline with triphosgene to generate the isocyanate intermediate.
  • Step 2 : Reaction of the intermediate with 3-hydroxy-3-(naphthalen-1-yl)propan-1-amine under reflux in inert solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl by-products .
  • Yield Optimization : Slow crystallization using mixed solvents (e.g., THF/ethyl acetate) improves purity (>90%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
    • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm for naphthalene and dimethoxyphenyl groups) and hydroxyl/propyl chain protons. ¹³C NMR resolves carbonyl carbons (~155 ppm) and aromatic carbons .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks critical for stability .

Q. What solubility and formulation challenges arise due to its hybrid aromatic/hydrophilic structure?

The compound’s poor aqueous solubility (due to naphthalene and dimethoxyphenyl groups) necessitates:

  • Co-solvents : Use DMSO or ethanol for in vitro studies.
  • Lipid-based carriers : Nanoemulsions or liposomes improve bioavailability for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

  • DFT/B3LYP Calculations :
    • Frontier Molecular Orbitals (FMOs) : Predict charge transfer behavior and electrophilic/nucleophilic sites.
    • Molecular Electrostatic Potential (MEP) : Maps regions prone to electrophilic attacks (e.g., hydroxyl group).
    • AIM Analysis : Quantifies hydrogen-bond strength in crystal lattices .
  • Molecular Dynamics (MD) : Simulates binding affinity to biological targets (e.g., enzymes) .

Q. How does the compound’s stability vary under thermal, photolytic, or hydrolytic conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (likely >200°C due to aromatic rigidity).
  • Photodegradation : UV-Vis spectroscopy monitors naphthalene ring oxidation under UV light; use amber glassware to mitigate .
  • Hydrolysis : LC-MS tracks urea bond cleavage in acidic/basic buffers; stability is pH-dependent .

Q. What experimental frameworks evaluate its environmental persistence and ecotoxicological effects?

  • Environmental Fate Studies :
    • OECD 301/307 Tests : Measure biodegradability and adsorption in soil/water systems.
    • Bioaccumulation : LogP values (~3–4) suggest moderate bioaccumulation potential; zebrafish models assess acute toxicity (LC50) .
  • Ecotoxicogenomics : RNA-seq identifies gene expression changes in model organisms (e.g., Daphnia magna) .

Q. How can structural analogs address discrepancies in biological activity data across studies?

  • SAR Studies : Modify substituents (e.g., replace methoxy with halogens) to enhance target binding.
  • Meta-Analysis : Cross-reference IC50 values from enzyme assays (e.g., kinase inhibition) with crystallographic data to resolve activity-structure contradictions .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.
  • Waste Disposal : Neutralize acidic by-products (e.g., HCl) before disposal .

Q. How should researchers design dose-response studies to minimize off-target effects?

  • In Vitro : Use a 10-point dilution series (e.g., 0.1–100 µM) with controls (e.g., DMSO-only).
  • In Vivo : Apply OECD 423 guidelines for acute oral toxicity, starting at 5 mg/kg in rodent models .

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